3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

PDE4 inhibition Medicinal chemistry Structure-activity relationship

3,5-Dimethyl substitution is critical for potency in derived PDE4 inhibitors (free acid vs. ethyl ester: >10,000-fold IC₅₀ differential) and is the core scaffold for SDHI fungicides. Non-3,5-dimethyl pyrazole analogs are not valid synthetic substitutes. Secure 97% purity building block with batch-specific NMR/HPLC/GC documentation for lead optimization and parallel synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 113808-86-9
Cat. No. B056892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
CAS113808-86-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10)
InChIKeyIOOWDXMXZBYKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 113808-86-9): Procurement-Relevant Identity and Specifications


3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 113808-86-9) is a C-3 and C-5 symmetrically methyl-substituted pyrazole-4-carboxylic acid with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol [1]. The compound exists as a solid at ambient temperature with a melting point of approximately 273 °C . Its pyrazole ring features two methyl groups at positions 3 and 5, and a carboxylic acid functional group at position 4, making it a versatile heterocyclic building block for pharmaceutical and agrochemical synthesis [2]. Commercially available specifications typically include purity levels of 95% to 97%, with analytical characterization by NMR, HPLC, and GC available from multiple suppliers .

Why 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Cannot Be Casually Substituted by Alternative Pyrazole-4-carboxylic Acid Analogs


Substitution with seemingly similar pyrazole-4-carboxylic acid analogs is not scientifically valid due to the critical influence of the 3,5-dimethyl substitution pattern on downstream reaction trajectories and final product activity. The two methyl groups at positions 3 and 5 confer distinct electronic and steric properties that govern both the compound's own reactivity in condensation and cyclization reactions [1], and more importantly, the pharmacological properties of derived esters and amides. Direct evidence demonstrates that the free acid itself exhibits weak phosphodiesterase 4 (PDE4) inhibition (IC₅₀ = 200 µM), whereas simple esterification to the ethyl ester derivative yields a >10,000-fold enhancement in potency [2]. This extreme activity differential confirms that the 3,5-dimethyl-substituted core is a privileged scaffold whose functionalization trajectory cannot be replicated by analogs with alternative substitution patterns, such as 1,5-dimethyl, 4,5-dimethyl, or N-aryl variants.

Quantitative Procurement Evidence for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 113808-86-9)


PDE4 Inhibitory Activity: Free Acid Versus Ethyl Ester Derivative Potency Comparison

The free acid 3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibits weak PDE4 inhibitory activity with an IC₅₀ of 200 µM (2.00E+5 nM) at pH 7.5 and 2°C [1]. In contrast, its ethyl ester derivative, ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, demonstrates an IC₅₀ of 0.019 µM against cAMP-specific 3',5'-cAMP phosphodiesterase 4 [2]. This represents an approximately 10,500-fold enhancement in potency upon esterification and N-arylation. The quantitative data establish that the free acid serves as a moderately active starting point that can be transformed into high-potency PDE4 inhibitors through straightforward derivatization, rather than as a terminal bioactive molecule.

PDE4 inhibition Medicinal chemistry Structure-activity relationship

Commercial Purity Specifications Across Multiple Certified Suppliers

Multiple independent suppliers provide 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with validated purity specifications and analytical documentation. Thermo Scientific (Fisher Scientific) offers the compound at 97% purity (CAS Min %: 96.5%, CAS Max %: 100.0%, Assay Percent Range: 97%) . AKSci provides the compound with minimum purity specification of 95% as a solid at 20°C, with Safety Data Sheets and Certificates of Analysis available upon request . Bidepharm supplies the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analytical reports .

Quality control Procurement specification Analytical chemistry

Computationally Predicted Physicochemical Properties and Solubility Profile

Computational predictions using multiple validated models provide a quantitative physicochemical profile for 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Consensus Log P (octanol-water partition coefficient) is calculated as 0.6, with individual model predictions ranging from -0.02 (MLOGP) to 1.19 (SILICOS-IT) . Topological Polar Surface Area (TPSA) is 65.98 Ų . Water solubility is predicted as 6.22 mg/mL (0.0444 mol/L) by the ESOL method and 4.46 mg/mL (0.0318 mol/L) by the Ali method, corresponding to a Log S (ESOL) of -1.35, classifying the compound as 'very soluble' . Hydrogen bond donor count is 2 (carboxylic acid OH and pyrazole NH), and hydrogen bond acceptor count is 3 [1].

Drug-likeness Physicochemical characterization Formulation

Validated Research and Industrial Application Scenarios for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid


Synthesis of High-Potency PDE4 Inhibitors for Anti-Inflammatory Drug Discovery

Based on the >10,000-fold activity differential between the free acid (IC₅₀ = 200 µM) and its ethyl ester derivative (IC₅₀ = 0.019 µM) [1], this compound serves as a key intermediate for synthesizing PDE4 inhibitors. The 3,5-dimethyl-4-carboxylate core, when functionalized via esterification and N-arylation, yields compounds with sub-micromolar PDE4 inhibitory activity. Research programs targeting cAMP-specific phosphodiesterase 4 for inflammatory and respiratory indications should procure this building block as the foundational scaffold for lead optimization campaigns.

Agrochemical Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Development

Derivatives of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid bearing N-difluoromethyl substitution are established succinate dehydrogenase inhibitors (SDHIs) with fungicidal activity [2]. The carboxylic acid group at position 4 enables conversion to amides and esters that are critical for target binding and in vivo efficacy. The parent acid serves as the starting material for constructing the 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate scaffold widely employed in commercial SDHI fungicides. Procurement of this building block supports agrochemical discovery programs developing next-generation crop protection agents.

Construction of Coordination Complexes and Metal-Organic Frameworks

The carboxylic acid functional group at position 4, combined with the nitrogen-rich pyrazole ring, enables this compound to act as a bidentate or bridging ligand for transition metal coordination [3]. The 3,5-dimethyl substitution pattern influences steric crowding around the metal center and modulates complex geometry. Researchers developing metal-organic frameworks (MOFs), coordination polymers, or homogeneous catalysts should consider this ligand for its balanced donor properties and synthetic accessibility.

General Heterocyclic Building Block for Parallel Synthesis and Library Production

The compound is a validated building block for parallel synthesis workflows, with commercial availability at 95-97% purity from multiple vendors and batch-specific analytical documentation including NMR, HPLC, and GC . The carboxylic acid group enables amide coupling and esterification reactions under standard conditions, while the pyrazole NH provides a site for N-alkylation or N-arylation. Procurement for library production and hit-to-lead medicinal chemistry programs is supported by established synthetic tractability and multi-gram commercial availability.

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